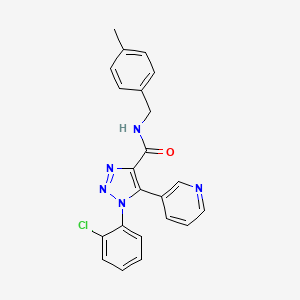

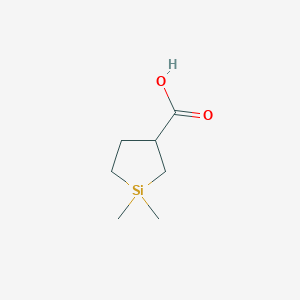

![molecular formula C21H17N3OS B2828991 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide CAS No. 896357-67-8](/img/structure/B2828991.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide” is a complex organic compound. Unfortunately, there is limited information available on this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was achieved via an aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur . A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD . The spectral data of a Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Scientific Research Applications

Synthesis and Electrophysiological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide and related compounds have been explored for their synthesis and potential electrophysiological activities. A study by Morgan et al. (1990) detailed the synthesis of N-substituted imidazolylbenzamides and their potency in vitro, comparing them with sematilide, a class III electrophysiological agent under clinical trials. This research highlights the 1H-imidazol-1-yl moiety as a promising replacement for producing class III electrophysiological activity in the N-substituted benzamide series, showing potential for cardiac applications (Morgan et al., 1990).

Antimicrobial and Antiviral Potential

The antimicrobial assessment of thiosemicarbazide derivatives, including those related to this compound, was conducted by Elmagd et al. (2017). The study serves as a precursor for synthesizing imidazole and other heterocyclic compounds, with some synthesized compounds exhibiting antimicrobial activity. This emphasizes the potential of such compounds in developing antimicrobial agents (Elmagd et al., 2017).

Catalysis and Chemical Transformations

Research on the catalytic capabilities of compounds related to this compound has shown promise in chemical transformations. For instance, Dubey et al. (2017) synthesized chalcogenated N-heterocyclic carbene complexes of palladium(II), which demonstrated efficiency in catalyzing selective nitrile-primary amide interconversion and Sonogashira coupling. These findings underscore the compound's role in facilitating important synthetic reactions (Dubey et al., 2017).

Anticancer Activities

The design, synthesis, and evaluation of anticancer activities of benzamide derivatives have been explored, indicating the potential therapeutic applications of this compound analogs. Ravinaik et al. (2021) reported the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides with significant anticancer activity against various cancer cell lines, suggesting a promising avenue for cancer treatment research (Ravinaik et al., 2021).

Anti-inflammatory and Corrosion Inhibition

The compound and its derivatives have been investigated for anti-inflammatory activities and as corrosion inhibitors, indicating a broad spectrum of potential applications. Kalsi et al. (1990) synthesized azetidinones that showed significant anti-inflammatory activity, highlighting the compound's potential in medical applications (Kalsi et al., 1990). Additionally, Yadav et al. (2015) studied amino acid compounds as corrosion inhibitors for steel, showcasing the compound's utility in industrial applications (Yadav et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antiproliferative effects against various cancer cell lines , suggesting that the compound may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It has been suggested that the compound may exert its effects through interactions with its targets that lead to changes in cellular processes such as cell proliferation and apoptosis .

Result of Action

The compound has been shown to exhibit antiproliferative effects against various cancer cell lines . This suggests that the compound may induce cell cycle arrest or apoptosis, leading to a reduction in cell proliferation.

Future Directions

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c1-26-15-8-6-7-14(13-15)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKJLDZGSYRYHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

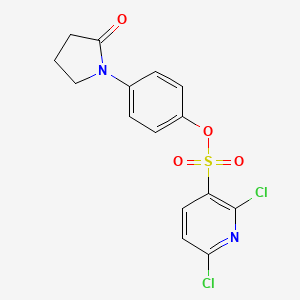

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid](/img/structure/B2828909.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2828914.png)

![ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2828915.png)

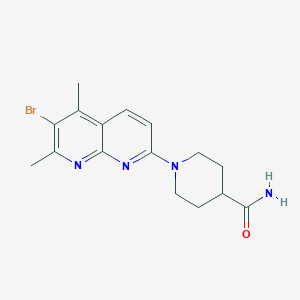

![N-tert-butyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2828916.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2828917.png)

![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2828918.png)

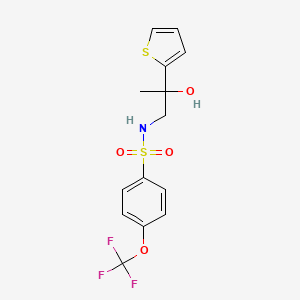

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2828924.png)

![3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2828926.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2828927.png)